Trichloro(2,6-dimethylphenoxy)silane

DFT calculation electronic structure reactivity prediction

Trichloro(2,6-dimethylphenoxy)silane (CAS 65133-98-4) is an organosilicon compound classified as a trichlorosilane-derivatized phenoxy silane, with the molecular formula C₈H₉Cl₃OSi and a molecular weight of 255.6 g·mol⁻¹. The molecule features a silicon center bearing three hydrolytically labile chlorine atoms and a single 2,6-dimethylphenoxy (2,6-xylenoxy) ligand, combining the versatile surface-coupling reactivity of the –SiCl₃ anchor with the steric and electronic influence of an ortho,ortho′-disubstituted aromatic ring.

Molecular Formula C8H9Cl3OSi
Molecular Weight 255.6 g/mol
CAS No. 65133-98-4
Cat. No. B14470350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(2,6-dimethylphenoxy)silane
CAS65133-98-4
Molecular FormulaC8H9Cl3OSi
Molecular Weight255.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3
InChIKeyVTPZSXSTGNGJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloro(2,6-dimethylphenoxy)silane (CAS 65133-98-4) – Core Molecular Profile and Procurement Relevance


Trichloro(2,6-dimethylphenoxy)silane (CAS 65133-98-4) is an organosilicon compound classified as a trichlorosilane-derivatized phenoxy silane, with the molecular formula C₈H₉Cl₃OSi and a molecular weight of 255.6 g·mol⁻¹ [1]. The molecule features a silicon center bearing three hydrolytically labile chlorine atoms and a single 2,6-dimethylphenoxy (2,6-xylenoxy) ligand, combining the versatile surface-coupling reactivity of the –SiCl₃ anchor with the steric and electronic influence of an ortho,ortho′-disubstituted aromatic ring [2]. This compound is distinct from simpler phenoxytrichlorosilanes and long-chain alkyltrichlorosilanes by virtue of the two methyl groups flanking the Si–O–C linkage, which impose steric constraints on both the hydrolysis/condensation pathway and the packing geometry of derived self-assembled monolayers (SAMs) [3].

Why Generic Phenoxysilane Substitution Fails – The Case for Trichloro(2,6-dimethylphenoxy)silane


Phenoxy-substituted trichlorosilanes cannot be interchanged indiscriminately for surface functionalization because the steric and electronic character of the phenoxy ring directly dictates monolayer packing density, molecular orientation, and resultant interfacial properties [1]. Incorporation of phenoxy groups into alkyltrichlorosilane SAMs has been shown to preserve oleophobicity and introduce strong π–π stacking interactions that markedly increase electrical breakdown voltage relative to purely aliphatic monolayers, but these benefits are highly sensitive to the substitution pattern and placement of the aromatic ring [1][2]. The 2,6-dimethyl substitution on the phenoxy ring of the target compound introduces unique ortho steric shielding around the Si–O–C junction, which is absent in unsubstituted phenoxytrichlorosilane (CAS 3410-96-6) or in trichlorosilanes with remotely placed aromatic groups [3]. These steric effects modulate hydrolysis kinetics, condensation selectivity, and the tilt angle of the aromatic moiety in the resulting film—parameters that cannot be reproduced by simply swapping in a generic phenoxy- or phenyl-trichlorosilane.

Quantitative Differentiation Evidence for Trichloro(2,6-dimethylphenoxy)silane (CAS 65133-98-4)


DFT-Calculated HOMO-LUMO Energy Gap and Electronic Properties of Trichloro(2,6-dimethylphenoxy)silane

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level were performed specifically on trichloro(2,6-dimethylphenoxy)silane to determine its electronic properties, including the HOMO-LUMO energy gap (ΔE_g), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) [1]. This compound-level computational study establishes a quantitative electronic baseline that is directly comparable to DFT data for unsubstituted phenoxytrichlorosilane available in the literature, enabling prediction of relative reactivity in nucleophilic substitution and hydrolysis reactions [1][2]. The ortho-methyl groups inductively raise the HOMO energy relative to the unsubstituted analog, narrowing the HOMO-LUMO gap, which can be correlated with enhanced susceptibility to nucleophilic attack at silicon—a parameter of direct relevance for silane coupling agent selection [1][2].

DFT calculation electronic structure reactivity prediction

Phenoxy Incorporation in SAMs Preserves Oleophobicity and Enhances Dielectric Breakdown Strength Compared to Alkyl-Only Trichlorosilanes

Systematic studies of phenoxy-functionalized alkyltrichlorosilane SAMs demonstrate that incorporating a phenoxy moiety into the alkyl chain preserves the oleophobic character of the monolayer while introducing π–π stacking interactions that dramatically improve electrical insulating properties [1][2]. Monolayers prepared from 1-(trichlorosilyl)-11-(p-nonylphenoxy)undecane achieved advancing hexadecane contact angles approaching 24°—comparable to octadecyltrichlorosilane (OTS, ~41°) standards—and critical surface tensions (γ_c) of 20–27 dyn/cm, fully consistent with close-packed, well-ordered monolayers [1]. Crucially, phenoxy-terminated SAMs exhibit no electrical short circuits in large-area junctions and display markedly increased electrical breakdown voltage relative to purely aliphatic SAMs of equivalent chain length, a property attributed to π–π interactions among aromatic head groups that suppress metal atom penetration during electrode deposition [2]. The 2,6-dimethylphenoxy variant is expected to further enhance this effect through increased steric bulk and reinforced π-stacking geometry [3].

self-assembled monolayer dielectric breakdown surface wettability

Amine-Catalyzed Synthesis Delivers Near-Quantitative Yields of Halogenated Phenoxysilanes Including Trichloro(2,6-dimethylphenoxy)silane

A general method for preparing halogenated phenoxysilanes via amine-catalyzed reaction of halogenated phenols with chlorosilanes has been reported, producing nearly quantitative yields [1]. This catalytic approach is directly applicable to the synthesis of trichloro(2,6-dimethylphenoxy)silane from 2,6-dimethylphenol and tetrachlorosilane or trichlorosilane [1][2]. In contrast, the direct Grignard route to the structurally related 2,6-dimethylphenyltrichlorosilane (XylSiCl₃) requires cryogenic conditions (−80 °C) and stoichiometric n-BuLi, with reported yields typically 60–80% after purification [2]. The amine-catalyzed route thus offers a scalable, high-yield alternative that avoids cryogenics and pyrophoric reagents—directly impacting the cost of goods and supply reliability for procurement decisions [1][2].

synthesis yield amine catalysis scalability

Sterically Encumbered Phenoxysilyl Compounds Exhibit Distinct Hydrolytic and Condensation Selectivity Relevant to Surface Functionalization

The presence of ortho substituents on the phenoxy ring of phenoxysilyl compounds significantly alters their reactivity with nucleophiles and their condensation behavior [1]. In the reaction of silicon disulfide with alkylphenols, the outcome depends strongly on the steric hindrance in the ortho position—ortho-substituted phenols preferentially form monomeric or dimeric silanethiol products, whereas unsubstituted phenol leads to tetraphenoxysilane [1]. For trichloro(2,6-dimethylphenoxy)silane, the two ortho-methyl groups flanking the Si–O–C junction are expected to retard hydrolysis at the Si–O(aryl) bond relative to the Si–Cl bonds, promoting sequential, controllable hydrolysis that favors ordered monolayer deposition over uncontrolled gelation [1][2]. This represents a key processing advantage over unsubstituted phenoxytrichlorosilane, where all four Si–X bonds (three Si–Cl and one Si–OPh) exhibit more comparable hydrolysis rates, increasing the risk of premature cross-linking [2][3].

hydrolysis selectivity steric hindrance coupling agent

High-Value Application Scenarios for Trichloro(2,6-dimethylphenoxy)silane Based on Verified Differentiation Evidence


Gate Dielectric SAMs in Organic Thin-Film Transistors (OTFTs)

Phenoxy-substituted trichlorosilane SAMs demonstrate markedly increased electrical breakdown voltage and elimination of short circuits compared to purely aliphatic SAMs [1]. Trichloro(2,6-dimethylphenoxy)silane, with its sterically shielded Si-center and π-stacking-capable aromatic moiety, is a candidate precursor for ultrathin (~2.5 nm) gate dielectrics in low-voltage organic transistors, where device-killing metal filament penetration must be suppressed.

Controlled Surface Functionalization of Silica and Metal Oxide Substrates

The ortho-methyl groups on the phenoxy ring impart differential hydrolysis rates between Si–Cl and Si–OAr bonds, promoting sequential hydrolysis and ordered monolayer deposition over uncontrolled gelation [1][2]. This makes trichloro(2,6-dimethylphenoxy)silane a preferred reagent for constructing well-defined, covalently anchored aromatic monolayers on silica, alumina, and ITO surfaces for sensor, catalysis, and adhesion applications.

Scalable Synthesis of Functional Organosilicon Building Blocks

The amine-catalyzed route to halogenated phenoxysilanes provides nearly quantitative yields without cryogenic conditions [1]. Trichloro(2,6-dimethylphenoxy)silane produced via this method offers a cost-competitive entry point to silicon-containing monomers and intermediates—such as silanols, siloxanes, and hybrid organic-inorganic polymers—where the 2,6-dimethylphenoxy group serves as a sterically tunable protecting group or functional handle.

Corrosion Inhibition and Biofouling-Resistant Coatings via Phenoxysilane-Derived Films

Halogenated phenoxysilanes, including trichloro(2,6-dimethylphenoxy)silane, have been described as components of fungicidal, phytotoxic, and bactericidal compositions [1]. The compound can be hydrolytically condensed onto metal or glass surfaces to create bioactive or bioresistant coatings, where the 2,6-dimethyl substitution pattern contributes to chemical stability and tailored release profiles of the phenolic moiety.

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